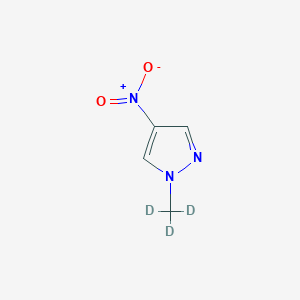

1-(Methyl-D3)-4-nitro-1H-pyrazole

Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Chemical Science

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a cornerstone in medicinal and materials chemistry. mdpi.comresearchgate.net Its aromatic nature and the presence of both a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom endow it with unique physicochemical properties and versatile reactivity. researchgate.netcore.ac.uk Pyrazole derivatives are integral scaffolds in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Their ability to act as ligands for various metal ions also makes them valuable in the development of catalysts and functional materials. researchgate.net The pyrazole ring is considered a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity, making its derivatives a fertile ground for the development of new therapeutic agents.

Influence of Nitro Group Substitution on Pyrazole Reactivity

The introduction of a nitro group (–NO₂) onto the pyrazole ring profoundly alters its electronic properties and reactivity. As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution, making reactions at other positions more challenging. mdpi.com Nitration of pyrazole typically occurs at the 4-position due to the directing effects of the ring nitrogens.

The presence of the nitro group significantly impacts the compound's potential applications. In the field of energetic materials, nitropyrazoles are extensively studied for their high density, thermal stability, and detonation performance. In medicinal chemistry, the nitro group can influence a molecule's redox potential and its interaction with biological targets. For instance, studies on platinum(II) complexes with 1-methyl-4-nitropyrazole have revealed significant cytostatic activity against cancer cell lines, suggesting that the nitro-substituted pyrazole ligand is crucial for the complex's biological action. Furthermore, the nitro group serves as a key synthetic handle, which can be reduced to an amino group, providing a gateway to a diverse range of further functionalized pyrazole derivatives. researchgate.net

Principles and Methodological Impact of Deuterium (B1214612) Isotopic Labeling in Chemical Research

Deuterium (²H or D), a stable isotope of hydrogen, is a powerful tool in chemical and biomedical research. The replacement of hydrogen with deuterium, known as isotopic labeling, results in a compound that is chemically similar to its parent but has a greater mass. This mass difference is the basis for its utility in various analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

One of the most significant applications of deuterium labeling is in quantitative analysis, where deuterated compounds serve as ideal internal standards. In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated analog of the analyte is added to a sample. Since the deuterated standard co-elutes with the non-deuterated analyte and has nearly identical ionization efficiency but a different mass-to-charge ratio (m/z), it allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Furthermore, deuterium labeling is instrumental in studying reaction mechanisms and the metabolic fate of drugs (Drug Metabolism and Pharmacokinetics, DMPK). The C-D bond is stronger than the C-H bond, leading to a slower reaction rate if this bond is broken in the rate-determining step, an effect known as the kinetic isotope effect (KIE). By observing the KIE, researchers can elucidate reaction pathways. In DMPK studies, deuteration can slow down metabolic processes that involve C-H bond cleavage, potentially improving a drug's pharmacokinetic profile.

Table 1: Comparison of Key Isotopic Properties

| Property | Hydrogen (¹H) | Deuterium (²H or D) | Impact of Substitution |

|---|---|---|---|

| Natural Abundance | ~99.98% | ~0.015% | Deuterated compounds must be synthetically prepared. |

| Atomic Mass (amu) | ~1.008 | ~2.014 | Increases molecular weight, allowing differentiation by mass spectrometry. |

| Bond Strength (C-X) | C-H | C-D (Stronger) | Can lead to a kinetic isotope effect, slowing reactions involving C-H/D bond cleavage. |

| NMR Spectroscopy | ¹H NMR active | ²H NMR active (different frequency) | Allows for structural confirmation and purity assessment of labeled compounds. |

Current Research Landscape and Academic Trajectories for 1-(Methyl-D3)-4-nitro-1H-pyrazole

The compound this compound is a specialized chemical tool whose research landscape is intrinsically linked to its non-deuterated counterpart, 1-methyl-4-nitropyrazole. While direct academic publications focusing solely on the synthesis and application of the deuterated version are not widespread, its role and importance can be clearly defined based on established principles of isotopic labeling.

The primary academic and industrial application of this compound is as an internal standard for quantitative mass spectrometry. Research involving 1-methyl-4-nitropyrazole or its derivatives, particularly in a biological or pharmaceutical context, would necessitate a reliable method for its quantification in complex matrices like plasma or tissue. The D3-labeled methyl group provides a stable, non-exchangeable isotopic tag, making it an ideal standard for such analyses.

The academic trajectory for this compound is therefore dependent on the research progression of its parent molecule. For example:

Medicinal Chemistry: As researchers explore the cytotoxic properties of platinum complexes containing 1-methyl-4-nitropyrazole, the deuterated analog would be essential for in vivo pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of these potential anticancer agents. researchgate.net

Drug Development: The non-deuterated compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a known intermediate in the synthesis of the pharmaceutical Sildenafil. mdpi.com If similar pyrazole structures were investigated as drug candidates, their corresponding deuterated analogs, such as this compound, would be synthesized and used to support their development through bioanalytical assays.

Materials Science: In studies where 1-methyl-4-nitropyrazole is used as a precursor for energetic materials or functional polymers, the deuterated version could be employed in mechanistic studies to probe reaction pathways.

Table 2: Research Context and Applications

| Compound | Key Research Area | Role of this compound |

|---|---|---|

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | Anticancer Drug Research | Internal standard for quantifying the complex or its metabolites in pharmacokinetic studies. researchgate.net |

| Sildenafil Intermediate Analogs | Pharmaceutical Synthesis & Development | Internal standard for bioanalytical methods during preclinical and clinical trials. mdpi.com |

| Energetic Materials | Materials Science | Tracer or standard in analytical testing; tool for mechanistic studies via kinetic isotope effects. |

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-(trideuteriomethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-4(2-5-6)7(8)9/h2-3H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVJIVYLYOVBRP-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447606-92-9 | |

| Record name | 1-(METHYL-D3)-4-NITRO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl D3 4 Nitro 1h Pyrazole

Strategies for Regioselective Nitration of Pyrazole (B372694) Scaffolds

The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step in the synthesis of the target compound. The reactivity of the pyrazole ring allows for nitration, but controlling the position of this functional group is paramount. Two primary strategies are employed: direct nitration and indirect pathways involving rearrangement.

Direct Nitration Approaches to 4-Nitropyrazole Derivatives

Direct nitration of pyrazole can be achieved using a mixture of nitric acid and sulfuric acid. guidechem.comgoogle.com This electrophilic aromatic substitution reaction, however, can lead to a mixture of products if not carefully controlled. The conditions for direct nitration significantly influence the yield and regioselectivity. For instance, reacting pyrazole with a mixture of nitric and sulfuric acids at 90°C for 6 hours has been reported to yield 4-nitropyrazole, but with a modest yield of 56%. guidechem.com

To improve efficiency, a one-pot, two-step method has been developed. guidechem.com This involves the initial formation of pyrazole sulfate (B86663) by reacting pyrazole with concentrated sulfuric acid. Subsequently, a nitrating mixture of fuming nitric acid and fuming sulfuric acid is used to achieve direct nitration to 4-nitropyrazole. guidechem.com Optimization of this process, including the molar ratios of the reagents, reaction temperature, and time, has led to significantly higher yields, reaching up to 85%. guidechem.com Specifically, optimal conditions were found to be a molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole of 1.5:3:2.1:1, a reaction temperature of 50°C, and a reaction time of 1.5 hours. guidechem.com

Alternative direct nitration methods have also been explored. The use of nitric acid in trifluoroacetic anhydride (B1165640) can afford mononitro derivatives. semanticscholar.org Another approach involves the nitration of 4-iodopyrazole (B32481) using fuming nitric acid with a solid catalyst like zeolite or silica (B1680970) in a tetrahydrofuran (B95107) (THF) solution. guidechem.comnih.gov

It is important to note that the direct nitration of N-substituted pyrazoles, such as 1-methylpyrazole, can be more challenging and may result in a mixture of isomers. semanticscholar.org

Indirect Nitration Pathways via N-Nitropyrazole Rearrangement

An alternative to direct C-nitration is the formation of an N-nitropyrazole intermediate, which then undergoes rearrangement to yield C-nitrated products. nih.govresearchgate.netuni-muenchen.de N-nitropyrazoles can be prepared by treating pyrazole with nitrating agents like nitric acid/acetic anhydride. researchgate.netuni-muenchen.de Subsequent thermal rearrangement of the N-nitropyrazole can lead to the formation of 3- or 5-nitropyrazoles. semanticscholar.org

Specifically for the synthesis of 4-nitropyrazole, N-nitropyrazole can be rearranged in sulfuric acid at room temperature. nih.gov This method offers a pathway to the desired 4-nitro isomer, sometimes avoiding the harsh conditions of direct nitration. The migration of the nitro group is thought to occur through a google.comCurrent time information in Bangalore, IN. sigmatropic shift. researchgate.netuni-muenchen.de

Deuterium (B1214612) Incorporation Techniques for N-Methylation of Pyrazoles

The introduction of the deuterated methyl group (CD3) onto the pyrazole nitrogen is the final key step in synthesizing 1-(Methyl-D3)-4-nitro-1H-pyrazole. This is typically achieved through the use of deuterated methylating reagents.

Utilization of Deuterated Methylating Reagents

A common and effective method for N-methylation is the use of deuterated methylating agents. smolecule.com Reagents such as methyl-d3 iodide (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4) are frequently employed. nih.gov The reaction typically involves deprotonating the 4-nitropyrazole with a suitable base, such as sodium hydride, followed by the addition of the deuterated methylating agent. nih.gov For example, 4-methyl-d3-nitropyrazole can be synthesized by adding sodium hydride and iodomethane-d3 (B117434) to a solution of 4-nitropyrazole in a solvent like THF or acetonitrile. nih.gov

Other deuterated reagents are also available for such transformations, including deuterated methanol (B129727) (CD3OD) which can be used in certain methylation reactions. nih.govresearchgate.net The choice of reagent and reaction conditions can be influenced by the specific substrate and desired efficiency of deuterium incorporation.

Optimization of Isotopic Purity and Labeling Efficiency

Ensuring high isotopic purity is crucial in the synthesis of deuterated compounds. The goal is to maximize the incorporation of deuterium and minimize the presence of partially deuterated or non-deuterated species. d-nb.info The efficiency of deuterium incorporation can be influenced by the choice of deuterated reagent, the reaction conditions, and potential side reactions.

Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the isotopic enrichment and structural integrity of the final deuterated compound. researchgate.netrsc.orgnih.gov These methods allow for the quantification of the percentage of deuterium incorporation and the identification of any isotopic impurities. researchgate.netrsc.org Careful execution of the methylation step and purification of the final product are necessary to achieve high isotopic purity.

Multistep Synthetic Sequences for the Targeted Compound

The synthesis of this compound is a multistep process that combines the strategies discussed above. A general synthetic route would be as follows:

Nitration of Pyrazole: Pyrazole is first nitrated to produce 4-nitropyrazole. As detailed in section 2.1, either direct nitration or an indirect method involving N-nitropyrazole rearrangement can be employed. The optimized one-pot, two-step direct nitration method offers a high-yield approach. guidechem.com

N-Methylation with a Deuterated Reagent: The resulting 4-nitropyrazole is then N-methylated using a deuterated methylating agent. This step involves the reaction of 4-nitropyrazole with a base like sodium hydride, followed by the addition of a reagent such as methyl-d3 iodide (CD3I). nih.gov

This sequence allows for the regioselective introduction of the nitro group at the 4-position, followed by the specific incorporation of the deuterated methyl group at the N1 position of the pyrazole ring.

Development of Sustainable and Atom-Economical Synthetic Protocols

Recent advancements in the synthesis of pyrazole derivatives have highlighted various green chemistry approaches. These include multicomponent reactions in environmentally benign solvents like water, the use of reusable catalysts, and solvent-free reaction conditions. researchgate.netscielo.org.zaaablocks.com For instance, the synthesis of some pyrazole derivatives has been achieved with high atom economy through catalyst-free multicomponent reactions in magnetized distilled water. scielo.org.za Such methodologies, while not yet specifically reported for this compound, provide a conceptual framework for developing more sustainable synthetic routes.

A significant challenge in the synthesis of deuterated compounds is achieving high levels of deuterium incorporation without side reactions, such as overdeuteration. A study on the process improvement for the synthesis of a deuterated pyrazole, specifically this compound, sheds light on practical strategies for developing a more sustainable and controlled synthesis. acs.org

In the synthesis of this compound, a key step involves the methylation of 4-nitro-1H-pyrazole using a deuterated methyl source. A common challenge encountered is the potential for deuterium exchange at other positions on the pyrazole ring, leading to the formation of overdeuterated isotopologues, such as this compound-5-d. acs.org This not only reduces the yield of the desired product but also complicates purification and quality control.

To address this, a process improvement study focused on mitigating the formation of the overdeuterated byproduct. acs.org The investigation revealed that the overdeuteration was occurring at the C5 position of the pyrazole ring. By implementing a carefully controlled wash step with a non-deuterated base at the end of the reaction sequence, the undesired deuterium at the C5 position could be selectively removed, thereby improving the isotopic purity of the final product. acs.org This post-synthetic modification represents a practical approach to enhancing the sustainability of the process by maximizing the yield of the target molecule from the starting materials.

The table below summarizes a synthetic strategy for the selective deuteration of a related pyrazole, which can be conceptually applied to the development of sustainable protocols for this compound.

Table 1: Synthetic Strategy for Selective Deuteration of a Pyrazole Substrate

| Step | Reagents and Conditions | Purpose | Outcome | Reference |

| Deuteration | Substrate dissolved in D₂O with acid catalysis at ambient temperature | Selective H/D exchange at the C-4 position | High percentage of deuterium incorporation (>99% D atom %) | researchgate.net |

| Work-up | Simple evaporation of the solvent | Isolation of the deuterated product | Efficient product recovery with minimal waste | researchgate.net |

Further research into sustainable synthetic methodologies for this compound could explore one-pot multicomponent reactions, the use of solid-supported catalysts for easier separation and reuse, and the application of flow chemistry to improve control over reaction parameters and enhance safety and efficiency. researchgate.netnih.gov The development of such protocols is essential for the environmentally responsible production of this and other valuable isotopically labeled compounds.

Reaction Mechanisms and Chemical Transformations Involving 1 Methyl D3 4 Nitro 1h Pyrazole

Mechanistic Elucidation of Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic systems, including pyrazole. The pyrazole ring is considered an electron-rich heterocycle, and theoretical calculations suggest that for the parent pyrazole, the C4 position is the most electron-dense and thus the most susceptible to electrophilic attack. quora.com However, the reactivity of the pyrazole ring is profoundly influenced by its substituents.

In 1-(Methyl-D3)-4-nitro-1H-pyrazole, the presence of a powerful electron-withdrawing nitro group (-NO₂) at the C4 position dramatically deactivates the pyrazole ring towards electrophilic attack. This deactivation occurs because the nitro group withdraws electron density from the π-system of the ring, making it less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺). researchgate.netmasterorganicchemistry.com Furthermore, nitration studies on 1-phenylpyrazole (B75819) derivatives have shown that under strongly acidic conditions, the pyrazole ring can be protonated, which further deactivates it to electrophilic attack. cdnsciencepub.com Any potential electrophilic substitution on this compound would be extremely sluggish and require harsh reaction conditions. If a reaction were to occur, it would likely be directed to the C5 position, as the C4 position is blocked and the C3 position is adjacent to the electronegative ring nitrogen. researchgate.net Kinetic studies on the nitration of substituted pyrazoles confirm that these reactions proceed on the non-protonated free base species. rsc.org

Nucleophilic Aromatic Substitution Pathways, Including ANRORC Mechanisms

In stark contrast to its deactivation towards electrophiles, the nitro group at the C4 position activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

While direct SNAr on this compound itself would require a suitable leaving group on the ring, studies on related dinitropyrazoles demonstrate fascinating substitution and ring-transformation pathways. A particularly relevant mechanism is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This pathway has been proposed for the reaction of 1,4-dinitropyrazoles with various nucleophiles. researchgate.netarkat-usa.org

For example, research on the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with substituted arylhydrazines provides a valuable model. arkat-usa.orgresearchgate.net In these reactions, the arylhydrazine acts as a dinucleophile, attacking the electron-deficient pyrazole ring. The outcome of the reaction is highly dependent on the electronic nature of the substituent on the arylhydrazine.

The proposed ANRORC mechanism involves the initial nucleophilic addition of the hydrazine (B178648) to the C5 position of the pyrazole ring, followed by the opening of the pyrazole ring. Subsequent ring closure and elimination lead to the formation of new 1-aryl-4-nitropyrazole products. arkat-usa.org When the arylhydrazine contains electron-withdrawing groups, the reaction yields a single regioisomer (1-aryl-5-methyl-4-nitro-1H-pyrazole). However, with phenylhydrazine (B124118) itself or derivatives with electron-donating groups, a mixture of two regioisomers is formed, shedding light on the intricacies of the ANRORC mechanism. researchgate.net

| Arylhydrazine Substituent (X) | Reaction Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| 4-NO₂ | MeOH, reflux | 1-(4-Nitrophenyl)-5-methyl-4-nitro-1H-pyrazole | 78 |

| 2,4-(NO₂)₂ | MeOH, reflux | 1-(2,4-Dinitrophenyl)-5-methyl-4-nitro-1H-pyrazole | 85 |

| H | MeOH, -18°C to 25°C | 1-Phenyl-3-methyl-4-nitro-1H-pyrazole & 1-Phenyl-5-methyl-4-nitro-1H-pyrazole | 15 (3-Me), 25 (5-Me) |

| 4-Me | MeOH, -18°C to 25°C | 1-(4-Methylphenyl)-3-methyl-4-nitro-1H-pyrazole & 1-(4-Methylphenyl)-5-methyl-4-nitro-1H-pyrazole | 12 (3-Me), 30 (5-Me) |

Influence of the Nitro Group on Electronic Distribution and Reactivity Profiles

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, and its influence on the electronic properties of the pyrazole ring in this compound is profound. This influence manifests in several key ways:

Ring Deactivation/Activation: As discussed, the nitro group deactivates the ring toward electrophilic attack and activates it toward nucleophilic attack. researchgate.net Studies on the relative rates of vicarious nucleophilic substitution (VNS) show that 4-nitropyrazole is significantly more reactive than nitrobenzene, though less reactive than nitropyridines. nih.gov

Electronic Distribution: The nitro group polarizes the molecule by pulling electron density from the pyrazole ring through both inductive and resonance effects. Computational studies using Density Functional Theory (DFT) and analyzing molecular electrostatic potential (MEP) maps of nitropyrazoles confirm this polarization. researchgate.netnih.govacs.org The presence of the nitro group creates significant electron deficiency (positive potential) on the ring carbons, particularly C5, making them susceptible to nucleophilic attack. clockss.org The electron-withdrawing effect also causes a downfield shift in the ¹³C NMR signals of the adjacent ring carbons.

Acidity: The electron-withdrawing nitro group increases the acidity of the C-H protons on the pyrazole ring, making them more susceptible to deprotonation under basic conditions. This enhanced acidity can facilitate certain reactions, such as palladium-catalyzed C-H arylations at the C5 position. researchgate.net

Studies on the Chemical Stability and Degradation Mechanisms under Varied Reaction Conditions

The stability of this compound is a balance between the inherent aromatic stability of the pyrazole ring and the energetic nature imparted by the nitro group. Nitropyrazoles, as a class, are known for their thermal stability, with many being investigated as energetic materials. researchgate.netmdpi.comnih.gov

Thermal Stability: The thermal decomposition of nitropyrazoles has been studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netcolab.ws For example, 3,4-dinitropyrazole has a decomposition temperature of 285°C, while 3,5-dinitropyrazole decomposes at 316.8°C, indicating high thermal stability. mdpi.com The decomposition process typically begins with the evolution of NO₂ gas, followed by the breakdown of the pyrazole ring at higher temperatures, producing gases like CO₂ and HCN. researchgate.net The stability generally increases with more symmetric substitution patterns and can be influenced by intermolecular interactions in the solid state. mdpi.com

Chemical Degradation: While the pyrazole ring is generally robust, it can be degraded under certain conditions. nih.gov The ANRORC mechanism discussed previously is a prime example of chemical transformation under nucleophilic attack, leading to ring opening. arkat-usa.orgresearchgate.net In environmental contexts, heterocyclic compounds can be resistant to degradation, but some microbial pathways have been identified that can break down rings like pyridine (B92270) and pyrrolidine, often involving initial oxidation and deamination steps. researchgate.netnih.govhnu.edu.cnmdpi.com Similar pathways could potentially degrade the pyrazole ring of this compound under specific biological or harsh chemical conditions. The nitro group itself can also be subject to reduction under appropriate conditions, which would fundamentally alter the compound's reactivity. nih.gov

Investigation of Primary and Secondary Kinetic Isotope Effects

The isotopic labeling in this compound, with deuterium (B1214612) replacing hydrogen on the N-methyl group, makes it an ideal candidate for studying kinetic isotope effects (KIEs) to probe reaction mechanisms.

A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of a reaction. For this compound, a primary KIE would only be expected in reactions that directly involve the cleavage of a C-D bond in the methyl group. Such reactions are not typical for the main substitution pathways of the pyrazole ring.

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or -breaking, but it still influences the reaction rate. wikipedia.org This effect arises from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. researchgate.net For this compound, a secondary KIE (kH/kD) could be observed in several scenarios:

SN2-type Reactions: In a reaction where a nucleophile attacks the methyl group (displacing the pyrazole as a leaving group), a small inverse secondary KIE (kH/kD < 1) might be observed. This is because the C-H(D) bending vibrations become more constrained in the tighter SN2 transition state. cdnsciencepub.com

Reactions Involving N1: In a reaction where the N1 nitrogen of the pyrazole ring acts as a nucleophile or where its coordination environment changes in the rate-determining step, a secondary KIE could be observed. The change in hybridization or steric environment at N1 can affect the vibrational modes of the attached methyl-d3 group. Studies on the reaction of methyl-d3-pyridines with alkyl iodides have shown that secondary isotope effects can provide evidence for steric changes in the transition state, with the CD₃ group having a slightly smaller steric requirement than CH₃. acs.org

Distinguishing Mechanisms: Secondary KIEs are powerful tools for distinguishing between reaction mechanisms. For example, SN1 reactions typically show normal KIEs (kH/kD > 1, often ~1.1-1.2), while SN2 reactions often show inverse or near-unity KIEs (kH/kD ≈ 1). wikipedia.orgcdnsciencepub.com

| Reaction Type | Hybridization Change at α-Carbon | Typical kH/kD Value | Interpretation |

|---|---|---|---|

| SN1 | sp³ → sp² | > 1 (Normal) | Looser transition state, C-H(D) bending vibrations are less restricted. |

| SN2 | sp³ → sp³ | ≈ 1 or < 1 (Inverse) | Tighter transition state, C-H(D) bending vibrations are more restricted. |

| Nucleophilic Addition to Carbonyl | sp² → sp³ | < 1 (Inverse) | Tighter transition state, C-H(D) bonds are forced closer. |

Advanced Spectroscopic and Analytical Investigations of 1 Methyl D3 4 Nitro 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(Methyl-D3)-4-nitro-1H-pyrazole. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework and the specific sites of deuteration can be obtained.

1H, 13C, and Deuterium (B1214612) NMR for Site-Specific Characterization

The combination of ¹H, ¹³C, and ²H (Deuterium) NMR spectroscopy provides a comprehensive picture of the molecule's structure.

In the ¹H NMR spectrum, the most notable feature for this compound, when compared to its non-deuterated analogue, is the significant reduction or complete absence of the signal corresponding to the methyl protons. Any residual signal would appear as a multiplet due to coupling with deuterium. The two protons on the pyrazole (B372694) ring will give rise to distinct signals, typically observed as singlets or doublets depending on the solvent and resolution. For the parent compound, 1-methyl-4-nitro-1H-pyrazole, these protons appear at approximately 7.9 and 8.3 ppm.

The ¹³C NMR spectrum provides information about the carbon backbone. The carbon of the deuterated methyl group (CD₃) will exhibit a characteristic multiplet signal due to the carbon-deuterium coupling, and it will be shifted slightly upfield compared to the CH₃ carbon in the non-deuterated compound. The pyrazole ring carbons will also show distinct resonances. For instance, in related pyrazole derivatives, the carbon atoms of the pyrazole ring resonate at specific chemical shifts that are influenced by the substituents. rsc.orgnih.govrsc.orgnih.gov

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei, providing definitive evidence of deuteration. researchgate.netacs.org A single resonance peak would be expected in the deuterium spectrum, confirming the presence of the -CD₃ group. This technique is highly specific for analyzing deuterated compounds. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-H | ~8.3 | ~138 |

| C5-H | ~7.9 | ~125 |

| N-CD₃ | Residual multiplet | ~35 (multiplet) |

Note: Predicted values are based on data for analogous non-deuterated and substituted pyrazole compounds. rsc.orgchemicalbook.com

Two-Dimensional (2D) NMR Techniques for Connectivity and Tautomerism Studies

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the signals of the pyrazole ring protons to their directly attached carbon atoms, confirming their assignments.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range couplings (typically 2-3 bonds). nih.gov This would show correlations between the pyrazole protons and other ring carbons, as well as between the methyl deuterons (via residual protons) and the nitrogen-attached ring carbon.

Correlation Spectroscopy (COSY) would be used to identify proton-proton couplings, although in this specific molecule with two distant ring protons, such correlations might not be observed.

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms. ub.edu

While this compound itself is not expected to exhibit tautomerism due to the N-methylation, 2D NMR techniques are invaluable in studying potential tautomeric forms in related pyrazole compounds where the N1 position is unsubstituted. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are characterized by vibrations of the pyrazole ring, the nitro group, and the deuterated methyl group.

Pyrazole Ring Vibrations : The stretching and bending vibrations of the C-H, C=N, N-N, and C-C bonds within the pyrazole ring give rise to a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹).

Nitro Group Vibrations : The nitro group (NO₂) exhibits strong and characteristic absorption bands. The asymmetric stretching vibration typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is found between 1300-1370 cm⁻¹.

C-D Vibrations : The most significant feature resulting from deuteration is the appearance of C-D stretching and bending vibrations. The C-D stretching modes are found at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching modes (2800-3000 cm⁻¹) due to the heavier mass of deuterium. libretexts.org This isotopic shift is a clear indicator of successful deuteration.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Pyrazole C-H Stretch | 3100-3150 | IR, Raman |

| C-D Stretch (of CD₃) | 2100-2250 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500-1560 | IR |

| NO₂ Symmetric Stretch | 1300-1370 | IR, Raman |

| Pyrazole Ring Modes | 1000-1600 | IR, Raman |

| C-D Bending | ~1050 | IR |

Note: Predicted values are based on general spectroscopic principles and data for related nitropyrazole compounds. libretexts.orgdoi.orgresearchgate.net

Potential Energy Distribution (PED) Analysis for Detailed Interpretation

A Potential Energy Distribution (PED) analysis is a theoretical calculation that provides a detailed assignment of vibrational spectra by quantifying the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. dntb.gov.ua For this compound, a PED analysis, typically performed using computational methods like Density Functional Theory (DFT), would allow for the precise assignment of complex vibrational bands in the fingerprint region where multiple modes can overlap. frontiersin.org This would be particularly useful in distinguishing the various pyrazole ring modes and their coupling with the substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (130.12 g/mol ). achmem.com The presence of three deuterium atoms increases the mass by three units compared to its non-deuterated counterpart (1-methyl-4-nitro-1H-pyrazole, MW: 127.09 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition and, therefore, the molecular formula of the compound. rsc.orgrsc.orgresearchgate.net For this compound, the experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass for the formula C₄H₂D₃N₃O₂ to confirm its identity with a high degree of confidence.

Elucidation of Fragmentation Pathways and Isotopic Signature

Mass spectrometry is a powerful tool for elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For this compound, the presence of the deuterium-labeled methyl group provides a distinct isotopic signature, aiding in the confirmation of fragment identities.

While specific fragmentation data for the deuterated compound is not extensively published, the fragmentation pathways can be inferred from its non-deuterated analog, 1-methyl-4-nitropyrazole. The primary fragmentation of nitropyrazoles often involves the loss of the nitro group (NO2), followed by the cleavage of the pyrazole ring.

A proposed fragmentation pathway for 1-methyl-4-nitropyrazole suggests an initial loss of the nitro group. The deuterated analog, this compound, would be expected to follow a similar fragmentation pattern, with the key difference being the mass-to-charge ratio (m/z) of fragments containing the deuterated methyl group. For instance, any fragment retaining the N-methyl-d3 group will have a mass 3 units higher than its non-deuterated counterpart.

Table 1: Postulated Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | Expected m/z (Non-deuterated) | Expected m/z (Deuterated) |

| [M-NO2]+ | [C4H5N2]+ | 81.0453 | 84.0641 |

| [M-HCN]+ | [C3H2DN3O2]+ | Not applicable | 102.0209 |

| [CD3]+ | [CD3]+ | Not applicable | 18.0373 |

X-ray Crystallography for Solid-State Structural Determination

In the platinum complex, the 1-methyl-4-nitropyrazole ligand coordinates to the metal center. The pyrazole ring is essentially planar, with the nitro group also lying in the plane of the ring. The methyl group is attached to the nitrogen at position 1. The substitution of protium (B1232500) with deuterium in the methyl group is not expected to significantly alter the bond lengths or angles within the molecule.

Table 2: Selected Crystallographic Data for a Related 1-Methyl-4-nitropyrazole Compound

| Parameter | Value |

| Crystal System | Data not available for the free ligand |

| Space Group | Data not available for the free ligand |

| a (Å) | Data not available for the free ligand |

| b (Å) | Data not available for the free ligand |

| c (Å) | Data not available for the free ligand |

| α (°) | Data not available for the free ligand |

| β (°) | Data not available for the free ligand |

| γ (°) | Data not available for the free ligand |

| Volume (ų) | Data not available for the free ligand |

| Z | Data not available for the free ligand |

Note: The crystallographic data presented is for a platinum complex containing 1-methyl-4-nitropyrazole and not the free ligand itself. Specific data for the free deuterated compound is not currently available in published literature.

Thermal Analysis Techniques for Decomposition Characteristics and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and decomposition behavior of compounds. For nitropyrazole derivatives, these analyses reveal the temperatures at which they melt, decompose, and the energy changes associated with these processes.

While specific TGA and DSC data for this compound are not widely reported, studies on related nitropyrazoles, such as 1-methyl-3,4,5-trinitropyrazole, indicate that these compounds generally exhibit sharp decomposition peaks at elevated temperatures. The thermal stability is influenced by the number and position of nitro groups on the pyrazole ring.

A typical TGA curve for a nitropyrazole would show a stable mass until the onset of decomposition, at which point a rapid mass loss would occur. The corresponding DSC curve would show an endothermic peak for melting (if the compound melts before decomposing) followed by a large exothermic peak corresponding to the energetic decomposition. The deuteration of the methyl group is unlikely to significantly alter the decomposition temperature, though subtle effects on the kinetics of decomposition may be present.

Table 3: General Thermal Properties of Nitropyrazole Derivatives

| Compound Family | Typical Decomposition Onset (°C) | Characteristic Transitions |

| Mononitropyrazoles | 150 - 250 | Melting followed by decomposition |

| Dinitropyrazoles | 200 - 300 | Often decompose without melting |

| Trinitropyrazoles | > 240 | Sharp, energetic decomposition |

Note: The data in this table represents typical values for the class of compounds and not specific measured values for this compound.

Theoretical and Computational Studies of 1 Methyl D3 4 Nitro 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of molecules like 1-(Methyl-D3)-4-nitro-1H-pyrazole. These methods provide insights into molecular geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method for predicting the ground-state geometry of molecules. For 1-methyl-4-nitro-1H-pyrazole, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the most stable conformation. The pyrazole (B372694) ring is anticipated to be planar, a common feature for aromatic heterocycles. smolecule.com The nitro group and the methyl group are substituents on this planar ring.

The key structural parameters that would be determined from a DFT geometry optimization include bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitro group is expected to influence the bond lengths within the pyrazole ring, indicating a degree of electronic delocalization. smolecule.com The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group is not expected to significantly alter the optimized geometry.

Table 1: Illustrative Optimized Geometrical Parameters for 1-Methyl-4-nitro-1H-pyrazole from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-N2 | ~1.33 Å |

| N2-N1 | ~1.35 Å | |

| N1-C5 | ~1.34 Å | |

| C4-C5 | ~1.38 Å | |

| C3-C4 | ~1.40 Å | |

| C4-N(nitro) | ~1.46 Å | |

| N-O (nitro) | ~1.22 Å | |

| N1-C(methyl) | ~1.47 Å | |

| Bond Angle | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| C3-C4-C5 | ~106° | |

| N1-C5-C4 | ~106° | |

| Dihedral Angle | C5-C4-N(nitro)-O | ~180° (planar) |

Note: These values are illustrative and based on typical parameters for similar heterocyclic compounds. Actual values would be derived from specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. mit.edu

For 1-methyl-4-nitro-1H-pyrazole, the HOMO is expected to be distributed over the pyrazole ring, while the LUMO is likely localized primarily on the nitro group, owing to its strong electron-withdrawing nature. mit.edu This distribution suggests that the molecule would be susceptible to nucleophilic attack at the positions where the LUMO is concentrated. The HOMO-LUMO gap would provide insights into its electronic stability and potential for electron transfer processes. smolecule.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for 1-Methyl-4-nitro-1H-pyrazole

| Parameter | Predicted Value |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -3.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Ionization Potential | ~ 7.5 eV |

| Electron Affinity | ~ 3.0 eV |

Note: These values are illustrative and would be calculated using a selected DFT functional and basis set.

Computational Prediction and Interpretation of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

For this compound, the most significant difference compared to its non-deuterated counterpart would be in the vibrational frequencies. The C-D stretching and bending vibrations of the methyl-D3 group would appear at lower wavenumbers than the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is a well-understood phenomenon and can be accurately predicted by computational frequency calculations.

Calculated vibrational frequencies, when appropriately scaled, have been shown to correlate well with experimental infrared spectra for similar pyrazole derivatives. smolecule.com The characteristic stretching frequencies of the nitro group (asymmetric and symmetric) and the pyrazole ring vibrations would also be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The ¹H NMR spectrum of 1-methyl-4-nitro-1H-pyrazole has been reported in the literature. uni-rostock.de Computational predictions of ¹H and ¹³C chemical shifts would aid in the assignment of experimental spectra.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-D Asymmetric Stretch | ~2200 |

| C-D Symmetric Stretch | ~2100 |

| NO₂ Asymmetric Stretch | ~1550 |

| NO₂ Symmetric Stretch | ~1350 |

| Pyrazole Ring Vibrations | 1000-1500 |

Note: These are approximate values. The C-D stretching frequencies are significantly lower than the typical C-H stretching frequencies (~2900-3000 cm⁻¹).

In Silico Investigation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction pathways.

For reactions involving 1-methyl-4-nitro-1H-pyrazole, such as the organophosphorus-catalyzed reductive C-N coupling, DFT calculations can be used to locate the transition state structures. mit.edu A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes during the reaction. A key characteristic of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This profile provides the activation energy barriers for each step, allowing for the determination of the rate-limiting step of the reaction. mit.edu For instance, in the Pd-catalyzed C-H arylation of nitro-substituted heteroarenes, DFT calculations have been used to assess the activation barriers for the cleavage of different C-H bonds, explaining the observed regioselectivity. uni-rostock.de Such studies on 1-methyl-4-nitro-1H-pyrazole would elucidate its reactivity in various chemical transformations.

Studies on Isotopic Perturbations of Electronic and Vibrational Properties

The substitution of hydrogen atoms with their heavier isotope, deuterium, in this compound is a subtle structural modification that primarily influences the vibrational properties of the molecule, with minor, though potentially significant, effects on its electronic properties. This isotopic substitution, replacing the protium in the methyl group with deuterium (CD₃), is a powerful tool in spectroscopic analysis, particularly in assigning vibrational modes.

The most pronounced effect of deuteration is observed in the vibrational frequencies involving the substituted atoms. According to the principles of vibrational spectroscopy, the frequency of a vibration is proportional to the square root of the force constant of the bond divided by the reduced mass of the vibrating atoms. The increase in mass upon replacing hydrogen with deuterium, while the electronic structure and therefore the bond force constants remain largely unchanged, leads to a predictable decrease in the frequencies of the C-D stretching and bending modes compared to the C-H modes of the non-deuterated isotopologue, 1-methyl-4-nitropyrazole.

Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in predicting and quantifying these isotopic shifts. researchgate.netacrhem.org For instance, the C-H stretching vibrations in similar organic molecules typically appear in the 2900–3000 cm⁻¹ region of the infrared (IR) and Raman spectra. Upon deuteration, these are expected to shift to lower wavenumbers, approximately in the 2100–2200 cm⁻¹ range. Similarly, C-H bending and rocking modes will also exhibit a downward frequency shift. These shifts can be precisely calculated and aid in the unambiguous assignment of vibrational spectra. nih.gov The study of deuterated pyrazole derivatives has been crucial in the firm assignment of their vibrational spectra. researchgate.netacrhem.org

While the electronic ground state potential energy surface is largely unaffected by isotopic substitution (the Born-Oppenheimer approximation), subtle electronic effects can arise. These are often second-order effects resulting from the changes in vibrational wavefunctions and zero-point vibrational energies (ZPVE). The ZPVE of a C-D bond is lower than that of a C-H bond. This difference in ZPVE can lead to small changes in effective bond lengths and angles, a phenomenon known as the Ubbelohde effect. Although minor, these geometric changes can, in turn, induce slight perturbations in the electronic distribution and properties such as dipole moments and polarizability. However, for most practical purposes, the electronic properties of this compound are considered to be very similar to its protium counterpart.

Table 1: Predicted Vibrational Frequency Shifts for this compound Compared to its Protium Analog

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) |

| Symmetric & Asymmetric Stretching | 2900 - 3000 | 2100 - 2250 |

| Bending (Scissoring, Rocking) | 1350 - 1470 | 950 - 1100 |

Note: The data in this table is predictive and based on typical isotopic shifts observed for methyl groups in organic molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. uni-muenchen.defaccts.de An NBO analysis of this compound would offer significant insights into its intramolecular bonding, charge distribution, and the stabilizing effects of hyperconjugation.

The NBO method localizes the molecular orbitals into orbitals that describe specific bonds, lone pairs, and core electrons. For this compound, this analysis would quantify the polarization of the various bonds within the molecule. For instance, the C-NO₂ bond is expected to be highly polarized towards the electronegative nitro group. The analysis would also detail the hybridization of the atomic orbitals contributing to each bond. uni-muenchen.de

A key aspect of NBO analysis is the investigation of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The most significant of these interactions often correspond to hyperconjugation. In the case of this compound, several important hyperconjugative interactions are expected:

Interactions involving the nitro group: The lone pairs on the oxygen atoms of the nitro group will act as donors, delocalizing electron density into the antibonding π* orbitals of the pyrazole ring. This delocalization is a key factor in the electronic structure of nitropyrazoles. researchgate.net

Interactions involving the pyrazole ring: The π-bonds of the pyrazole ring can donate electron density to the antibonding σ* orbitals of adjacent bonds.

Hyperconjugation from the methyl group: The σ orbitals of the C-D bonds of the deuterated methyl group can donate electron density into the antibonding π* orbitals of the pyrazole ring. This σ → π* interaction contributes to the stability of the molecule. The strength of this hyperconjugation might be subtly different for the C-D bonds compared to C-H bonds due to the slightly shorter effective bond length of C-D, which could marginally alter the orbital overlap.

Table 2: Hypothetical Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted E(2) (kcal/mol) |

| LP (O) of NO₂ | π* (N-N) of ring | n → π | High |

| LP (O) of NO₂ | π (C=C) of ring | n → π | High |

| π (C=C) of ring | π (N=O) of NO₂ | π → π | Moderate |

| σ (C-D) of methyl | π (C=N) of ring | σ → π | Low to Moderate |

| LP (N) of ring | σ (C-N) | n → σ* | Moderate |

Note: The data in this table is hypothetical and intended to illustrate the expected outcomes of an NBO analysis based on the principles of electronic structure theory and findings for related molecules. Actual values would require specific computational calculations.

Applications of 1 Methyl D3 4 Nitro 1h Pyrazole in Contemporary Chemical Research

Deuterated Tracer Applications in Mechanistic Organic and Inorganic Chemistry

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) provides a powerful, non-invasive probe for investigating the intricate details of chemical reactions. The presence of the deuterated methyl (-CD3) group makes 1-(Methyl-D3)-4-nitro-1H-pyrazole an excellent tool for mechanistic elucidation.

Isotopic labeling is a cornerstone of mechanistic chemistry, allowing researchers to trace the journey of atoms and functional groups through complex reaction sequences. In this context, the -CD3 group of this compound acts as a stable isotopic tag. When this compound is used as a reactant or substrate, the position of the deuterium label in the products can be precisely determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

In NMR analysis, the deuterium substitution simplifies complex proton spectra by eliminating the signal that would correspond to the methyl protons, a feature that aids in structural confirmation. This allows chemists to unambiguously determine if the methyl group has been transferred, has remained intact, or has been involved in rearrangement or scrambling processes during a reaction. This tracing capability is invaluable for verifying proposed reaction pathways and identifying unexpected molecular rearrangements.

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. princeton.edu Measuring the KIE by comparing the reaction rate of this compound with its non-deuterated (protium) analog can provide profound insights into the reaction's rate-determining step. nih.govresearchgate.net

The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and more difficult to break. princeton.edu If a C-H bond on the methyl group is cleaved during the slowest, rate-determining step of a reaction, a significant primary KIE (kH/kD > 2) will be observed. princeton.edu Conversely, a small or non-existent KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-limiting step. princeton.edu Therefore, this compound serves as a crucial reagent for probing mechanisms that may involve hydrogen atom transfer, proton abstraction, or other processes that activate the methyl group. nih.govnih.gov

Table 1: General Interpretation of Deuterium Kinetic Isotope Effects (KIE)

| KIE Value (kH/kD) | Type | Mechanistic Interpretation |

|---|---|---|

| > 2 | Primary | C-H/D bond is broken in the rate-determining step. |

| 1 - 1.3 | Secondary | Change in hybridization at the C-H/D center (e.g., sp3 to sp2) in the transition state. The C-H/D bond is not broken. |

| ≈ 1 | No Effect | C-H/D bond is not involved in the rate-determining step. |

Precursor Role in the Synthesis of Novel Labeled Organic Compounds and Complex Heterocyclic Frameworks

Pyrazole (B372694) derivatives are fundamental building blocks in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds. nbinno.comresearchgate.netglobalresearchonline.netpharmajournal.net The deuterated nature of this compound adds significant value, enabling its use as a precursor for creating isotopically labeled molecules for advanced research.

Substituted pyrazoles are key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. orgsyn.orgnih.gov The 4-nitropyrazole scaffold is particularly versatile; the nitro group can be readily reduced to an amine, which can then be further functionalized, or it can act as a directing group for other transformations. researchgate.net By using this compound as the starting material, a deuterium-labeled methyl group can be strategically incorporated into a final target molecule.

This approach is highly valuable in drug development. For instance, synthesizing a deuterated version of a drug candidate allows for metabolic studies where the labeled position helps in identifying and quantifying metabolites formed by processes such as N-demethylation.

The precise quantification of chemical compounds in complex mixtures, such as biological fluids or environmental samples, often relies on the use of internal standards. Isotopically labeled compounds are considered the gold standard for this purpose, particularly in mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound is an ideal internal standard for the accurate quantification of its non-deuterated analog, 1-methyl-4-nitro-1H-pyrazole. chemicalbook.comachmem.com It shares nearly identical chemical and physical properties, meaning it behaves the same way during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer, enabling precise correction for any sample loss or instrumental variability.

Table 2: Comparison of Physical Properties for Analytical Applications

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| This compound | C4H2D3N3O2 | 130.12 | Internal Standard |

Development of Coordination Compounds and Metal-Organic Frameworks (MOFs) Utilizing Pyrazole Ligands

The field of coordination chemistry has extensively utilized pyrazole-containing ligands to construct sophisticated supramolecular structures, including Metal-Organic Frameworks (MOFs). researchgate.net MOFs are highly porous, crystalline materials with applications in gas storage, catalysis, and sensing. unito.it The nitrogen atoms of the pyrazole ring are excellent donors for coordinating with metal ions. mdpi.com

While this compound is a monopyrazole, its core structure is the fundamental unit of more complex poly-pyrazole linkers used in MOF synthesis. The deprotonated form, pyrazolate, is a particularly robust bridging ligand that leads to MOFs with high thermal and chemical stability. unito.itmdpi.com

The use of a deuterated building block like this compound in the synthesis of such materials offers unique advantages for characterization. For example, in solid-state NMR studies of a resulting MOF, the deuteration of the methyl group would eliminate its corresponding proton signals, simplifying the spectra and helping to resolve the signals of other protons within the framework's structure. This allows for a more detailed analysis of the MOF's host-guest interactions and internal environment.

Table 3: Examples of Pyrazole-Based Linkers Used in the Synthesis of Metal-Organic Frameworks (MOFs)

| Linker Name | Abbreviation | Example MOF Formed |

|---|---|---|

| 4,4'-Bipyrazole | H2BPZ | M(BPZ) (M = Co, Zn) |

| 3,3′-dimethyl-1H,1′H-4,4′-bipyrazole | H2Me2BPZ | M(Me2BPZ) (M = Co, Zn) unito.it |

| 1,4-bis(1H-pyrazol-4-yl)benzene | H2BDP | Zn(BDP) unito.it |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methyl-4-nitro-1H-pyrazole |

| 1,4-bis(1H-pyrazol-4-yl)benzene |

| 1,4-bis-4′-(3′,5′-dimethyl)-pyrazolylbenzene |

| 3,3′-dimethyl-1H,1′H-4,4′-bipyrazole |

| 4,4'-Bipyrazole |

| Deuterium |

Future Research Directions and Unexplored Avenues for 1 Methyl D3 4 Nitro 1h Pyrazole

Design of Advanced and Sustainable Synthetic Strategies

The development of efficient, scalable, and environmentally benign methods for the synthesis of 1-(Methyl-D3)-4-nitro-1H-pyrazole is a primary area for future research. Current approaches to isotopic labeling can be challenging; therefore, innovation in synthetic strategies is crucial. nih.gov Future work should focus on moving beyond traditional methods that may involve harsh conditions or expensive reagents.

Key areas for exploration include:

Catalytic C-H Deuteration: The direct, late-stage deuteration of the methyl group on a pre-formed 1-methyl-4-nitro-1H-pyrazole scaffold using transition metal catalysts presents a highly atom-economical approach. nih.govacs.org Research into catalysts that offer high regioselectivity and deuterium (B1214612) incorporation under mild conditions is a promising avenue. nih.govresearchgate.net

Green Deuterium Sources: Investigating the use of inexpensive and readily available deuterium sources like heavy water (D₂O) is essential for sustainable synthesis. researchgate.netresearchgate.netbohrium.com Developing methods that utilize D₂O efficiently, potentially through photocatalysis or electrocatalysis, would be a significant advancement. researchgate.netbohrium.com

Flow Chemistry: Continuous flow reactors can offer enhanced safety, scalability, and control over reaction parameters for nitration and deuteration reactions, which can be highly exothermic. researchgate.net

Multicomponent Reactions (MCRs): Designing novel MCRs could provide a rapid and efficient route to the pyrazole (B372694) core with the simultaneous introduction of the deuterated methyl group. rug.nl This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. rug.nl

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic C-H Deuteration | High atom economy, late-stage functionalization. nih.govacs.org | Catalyst cost and sensitivity, achieving high D-incorporation. nih.gov |

| Green Deuterium Sources | Low cost, sustainability. researchgate.net | Catalyst development for D₂O activation, reaction efficiency. researchgate.netbohrium.com |

| Flow Chemistry | Improved safety and scalability, precise process control. researchgate.net | Initial setup cost, optimization of flow parameters. |

| Multicomponent Reactions | High efficiency, reduced waste, molecular diversity. rug.nl | Discovery of suitable reaction pathways and starting materials. rug.nl |

Discovery of Novel Reactivity Patterns and Unconventional Transformation Pathways

Understanding the reactivity of this compound is fundamental to unlocking its potential in synthetic chemistry. The interplay between the electron-withdrawing nitro group, the pyrazole ring, and the deuterated methyl group could lead to novel chemical transformations.

Future research should investigate:

Nucleophilic Aromatic Substitution: The 4-nitro group is a key functional handle. Studies on its displacement by various nucleophiles could lead to a diverse range of substituted pyrazoles. scispace.com The influence of the deuterated methyl group on reaction kinetics (Kinetic Isotope Effect) would be an interesting aspect to explore. symeres.com

Transformations of the Nitro Group: Reduction of the nitro group to an amino group would provide a versatile intermediate for further functionalization, leading to the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. nih.gov

Reactions involving the Pyrazole Ring: Exploration of cycloaddition reactions or ring-opening pathways could unveil novel scaffolds. nih.gov

Diazafulvene Intermediates: Investigating elimination-addition reactions that may proceed through a diazafulvene intermediate could lead to unexpected and useful products. clockss.org

Table 2: Potential Chemical Transformations

| Reaction Type | Potential Products | Research Focus |

|---|---|---|

| Nucleophilic Aromatic Substitution | 4-substituted pyrazoles (e.g., with amino, alkoxy, or thioether groups). scispace.com | Exploring a wide range of nucleophiles and reaction conditions. |

| Nitro Group Reduction | 1-(Methyl-D3)-1H-pyrazol-4-amine. | Development of selective and efficient reduction methods. |

| Cycloaddition Reactions | Fused heterocyclic systems. nih.gov | Investigating dienophiles and dipolarophiles for [3+2] cycloadditions. nih.gov |

| Elimination-Addition | Functionalized pyrazoles via diazafulvene intermediates. clockss.org | Studying the conditions that favor the formation of such intermediates. clockss.org |

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry and Material Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. sjp.ac.lkacs.org For this compound, these computational tools can accelerate discovery and design.

Future directions include:

Predictive Modeling: Developing ML models to predict the physicochemical properties, reactivity, and potential biological activity of derivatives of this compound. repec.orgnih.govresearchgate.net This can help prioritize synthetic targets.

Reaction Optimization: Using AI algorithms to predict optimal reaction conditions (catalyst, solvent, temperature) for the synthesis and transformation of the target compound, reducing the need for extensive experimental screening. acs.orgrsc.org

De Novo Design: Employing generative models to design novel molecules based on the this compound scaffold with desired properties for applications in materials science or medicinal chemistry. nih.gov

Spectra Prediction: Training ML models to predict NMR and other spectroscopic data, which can aid in the structural elucidation of new derivatives. windows.net

Table 3: Applications of AI and Machine Learning

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Predictive Modeling | Forecast properties and activity of new derivatives. repec.orgnih.gov | Rational selection of synthetic targets. sjp.ac.lk |

| Reaction Optimization | Determine optimal synthetic conditions. acs.orgrsc.org | Accelerated process development and reduced experimental effort. rsc.org |

| De Novo Design | Generate novel molecular structures with desired functions. nih.gov | Discovery of new materials and potentially active compounds. acs.org |

| Spectra Prediction | Simulate spectroscopic data for structural confirmation. windows.net | Faster and more accurate characterization of new compounds. |

Exploration of New Analytical and Spectroscopic Methodologies for Deuterated Heterocycles

The accurate and precise characterization of this compound and its derivatives is paramount. While standard techniques are valuable, the development and application of more advanced analytical methods will provide deeper insights.

Areas for future exploration are:

Advanced NMR Spectroscopy: Utilizing specialized 2D and 3D NMR techniques to unambiguously determine the structure and confirm the position and extent of deuterium incorporation. spectrabase.comopenmedscience.com ¹⁵N NMR could also provide valuable structural information. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS): Employing HRMS to accurately determine the elemental composition and confirm the isotopic enrichment of the synthesized compounds. openmedscience.comxml-journal.net

Raman Spectroscopy: Investigating the use of Raman spectroscopy, which can be sensitive to isotopic substitution, to study vibrational modes and potentially monitor reactions in situ. nih.gov

Isotopologue and Isotopomer Analysis: Developing methods, potentially using techniques like molecular rotational resonance (MRR) spectroscopy, for the precise characterization and quantification of different isotopic species in a sample. marquette.edu

Table 4: Advanced Analytical Methodologies

| Analytical Technique | Information Gained | Research Focus |

|---|---|---|

| Advanced NMR | Unambiguous structure, deuterium location and quantification. spectrabase.comopenmedscience.com | Application of multi-dimensional and heteronuclear NMR experiments. rsc.org |

| High-Resolution Mass Spectrometry | Precise mass, elemental formula, isotopic purity. xml-journal.net | Development of fragmentation analysis to locate the deuterium label. |

| Raman Spectroscopy | Vibrational modes, potential for in-situ reaction monitoring. nih.gov | Correlating spectral changes with isotopic labeling and chemical transformations. |

| MRR Spectroscopy | Precise analysis of isotopologues and isotopomers. marquette.edu | Exploring its applicability for complex heterocyclic mixtures. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Methyl-D3)-4-nitro-1H-pyrazole, and how can isotopic purity be ensured?

- Methodology : The compound can be synthesized via alkylation of 4-nitro-1H-pyrazole using deuterated methyl halides (e.g., CD₃I) under basic conditions. A typical procedure involves reacting 4-nitro-1H-pyrazole with CD₃I in dimethylformamide (DMF) using K₂CO₃ as a base at 80–100°C . Isotopic purity is ensured by using deuterated reagents with >99% isotopic enrichment and verifying the absence of residual protonated methyl groups via ¹H NMR, where the methyl-D₃ group appears as a singlet with suppressed proton signals .

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its deuteration?

- Methodology :

- ¹H/¹³C NMR : The methyl-D₃ group is identified by the absence of proton signals in the ¹H NMR spectrum and a distinct carbon signal at δ ≈ 20–25 ppm in the ¹³C NMR spectrum .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic distribution pattern consistent with deuterium incorporation .

- FT-IR : Absence of C-H stretching vibrations (~2800–3000 cm⁻¹) in the methyl-D₃ group .

Advanced Research Questions

Q. How can transition-metal-catalyzed C-H functionalization be optimized for introducing aryl groups to this compound?

- Methodology : Palladium-catalyzed direct C-H arylation is effective for functionalizing the pyrazole ring. Key parameters include:

- Catalyst System : PdCl₂(PPh₃)₂ (5 mol%) with CuI as a co-catalyst .

- Conditions : Reactions in DMF at 100–120°C with K₂CO₃ as a base yield 60–80% arylated products .

- Substrate Scope : Electron-deficient aryl halides (e.g., 5-bromopyrimidine) show higher reactivity due to the nitro group’s electron-withdrawing effects .

Q. What strategies mitigate competing side reactions during nitro group reduction in deuterated pyrazole derivatives?

- Methodology :

- Selective Reduction : Use H₂ gas with Pd/C or Raney Ni under controlled pressure (1–3 atm) to reduce the nitro group to an amine while preserving the methyl-D₃ group .

- Steric Shielding : The deuterated methyl group may slow undesired side reactions (e.g., over-reduction) due to isotopic mass effects .

- Monitoring : Track reaction progress via TLC or LC-MS to optimize reaction time and avoid byproducts .

Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The nitro group directs substitution to the C-5 position (meta to nitro) via resonance withdrawal. Computational studies (e.g., DFT) predict activation barriers, while experimental validation uses competitive reactions with regioselective electrophiles (e.g., iodomethane) .

Methodological and Data Analysis Questions

Q. What analytical approaches resolve discrepancies in reported reaction yields for similar pyrazole derivatives?

- Methodology :

- Reproducibility Checks : Replicate reactions under identical conditions (e.g., catalyst loading, solvent) from conflicting studies .

- Byproduct Analysis : Use LC-MS or GC-MS to identify unaccounted intermediates (e.g., dehalogenated or dimerized products) .

- Kinetic Profiling : Compare reaction rates under varying temperatures to identify rate-limiting steps .

Q. How to design control experiments when unexpected byproducts form during deuterated pyrazole synthesis?

- Methodology :

- Isotopic Tracers : Use CD₃I vs. CH₃I to distinguish between protonated and deuterated byproducts .

- Cross-Validation : Compare NMR data with non-deuterated analogs to assign unexpected peaks .

- Chromatographic Separation : Employ preparative HPLC or column chromatography to isolate and characterize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.